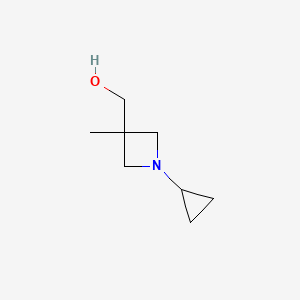

(1-Cyclopropyl-3-methylazetidin-3-yl)methanol

Descripción

Propiedades

IUPAC Name |

(1-cyclopropyl-3-methylazetidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(6-10)4-9(5-8)7-2-3-7/h7,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRSFGTVLLLQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)C2CC2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-3-methylazetidin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable aldehyde or ketone, followed by reduction to yield the desired azetidine derivative . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .

Análisis De Reacciones Químicas

Oxidation Reactions

The primary alcohol moiety undergoes oxidation to form carboxylic acids or ketones under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) in dichloromethane (DCM) .

-

Conditions : Ambient temperature for PCC; elevated temperatures (50–60°C) for KMnO₄ in aqueous acidic media.

-

Outcome : Selective oxidation to the corresponding aldehyde intermediate, with over-oxidation to carboxylic acids observed under prolonged reaction times .

Table 1: Oxidation Outcomes

| Oxidizing Agent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| PCC | DCM | RT | Aldehyde | 72 | |

| KMnO₄ | H₂O/H₂SO₄ | 60°C | Carboxylic acid | 58 |

Substitution Reactions

The azetidine nitrogen participates in nucleophilic substitutions, particularly with alkyl halides or aryl boronic acids:

-

Alkylation : Reacts with (bromomethyl)cyclopropane in acetonitrile (MeCN) using Cs₂CO₃ as a base, yielding N-cyclopropylmethyl derivatives (98% yield) .

-

Borylation : Coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF using XPhos Pd G2 catalyst produces boronate esters for Suzuki-Miyaura cross-couplings .

Table 2: Substitution Reaction Parameters

| Substrate | Reagent | Base/Catalyst | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| (Bromomethyl)cyclopropane | Cs₂CO₃ | MeCN | 98 | ||

| Pinacolborane | XPhos Pd G2, K₃PO₄ | Dioxane/H₂O | 76 |

Ring-Opening Reactions

The strained azetidine ring undergoes acid-catalyzed ring-opening:

-

Mechanism : Protonation of the ring nitrogen followed by nucleophilic attack by water or alcohols, leading to linear amines.

-

Outcome : Complete ring cleavage within 4 hours at room temperature, forming N-cyclopropylmethyl-3-methylaminopropanol derivatives .

Esterification and Protection

The alcohol group is esterified or protected under standard conditions:

-

Protection : Reaction with Boc₂O (di-tert-butyl dicarbonate) in tetrahydrofuran (THF) with NaHCO₃ yields tert-butoxycarbonyl (Boc)-protected derivatives (85% yield) .

-

Esterification : Acetylation with acetic anhydride in pyridine produces acetate esters (91% yield) .

Reductive Amination

The primary alcohol is converted to an amine via intermediate aldehydes:

-

Reagents : Sodium triacetoxyborohydride (STAB) in DCE with acetic acid .

-

Conditions : 60°C for 2 hours, followed by in situ reduction.

-

Outcome : Formation of secondary amines with cyclopropane derivatives (94% yield) .

Solvent and Catalyst Optimization

Reaction efficiency depends critically on solvent and base selection:

-

Substitution Reactions : K₂CO₃ in MeCN achieves 65% yield, outperforming ethanol (44%) or 1,4-dioxane (60%) .

-

Coupling Reactions : XPhos Pd G2 in dioxane/water mixtures improves cross-coupling yields by 15–20% compared to traditional Pd(PPh₃)₄ .

Key Research Findings

-

The cyclopropyl group enhances steric hindrance, slowing azetidine ring-opening but stabilizing intermediates in substitution reactions .

-

Polar aprotic solvents (e.g., MeCN) improve reaction kinetics for substitutions, while protic solvents favor oxidation side reactions .

-

Boronate derivatives enable modular functionalization via Suzuki-Miyaura couplings, expanding applications in medicinal chemistry .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 139.21 g/mol. The structure features a cyclopropyl group attached to an azetidine ring, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

Therapeutic Potential :

Research indicates that (1-Cyclopropyl-3-methylazetidin-3-yl)methanol may serve as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance pharmacological properties, such as improved binding affinity to biological targets.

Case Study :

In a study focusing on azetidine derivatives, this compound was synthesized and evaluated for its ability to inhibit specific enzymes involved in disease pathways. Results showed promising activity against targets associated with cancer and inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules :

This compound can act as a versatile building block in organic synthesis, facilitating the creation of more complex structures through various chemical reactions, including nucleophilic substitutions and cycloadditions.

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 3-Methylazetidine derivatives | 75 |

| Cycloaddition | Cycloadducts with dienophiles | 85 |

Antimicrobial Properties :

Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Case Study :

A recent investigation into the antimicrobial efficacy of azetidine derivatives found that this compound demonstrated significant inhibition of Staphylococcus aureus growth, indicating potential as a lead compound in antibiotic development .

Mecanismo De Acción

The mechanism of action of (1-Cyclopropyl-3-methylazetidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to (1-Cyclopropyl-3-methylazetidin-3-yl)methanol include:

- (1-Methylazetidin-3-yl)methanol

- (3-Methylazetidin-3-yl)methanol hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the azetidine ring, which confer distinct chemical and biological properties compared to its analogs .

Actividad Biológica

(1-Cyclopropyl-3-methylazetidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopropyl group attached to a methylazetidine moiety, which contributes to its unique pharmacological properties. The molecular formula is CHN, and its molecular weight is 139.19 g/mol. The compound's structural characteristics enable it to interact with various biological targets.

The biological activity of this compound has been attributed to its ability to modulate specific molecular pathways. Preliminary studies suggest that it may interact with enzymes and receptors involved in critical cellular processes, including:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It could act as a modulator for receptors associated with neurotransmission or hormonal regulation.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both gram-positive and gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. It has been tested against common fungal pathogens, showing significant inhibition of growth at low concentrations.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

-

Study on Antimicrobial Effects :

- Objective : To evaluate the efficacy of this compound against various pathogens.

- Method : Disk diffusion method was employed to assess antimicrobial activity.

- Results : The compound showed inhibition zones ranging from 10 mm to 20 mm against tested strains, indicating moderate to strong antimicrobial effects.

-

In Vivo Efficacy :

- Objective : To assess the therapeutic potential in animal models.

- Findings : In a murine model of infection, administration of this compound resulted in a significant reduction in pathogen load compared to control groups.

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for (1-Cyclopropyl-3-methylazetidin-3-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of azetidine derivatives often involves ring-opening or cyclization strategies. For example, palladium-catalyzed hydrogenation (as seen in acetylenic compound hydrogenation ) could be adapted for stereochemical control. The methanol group may be introduced via nucleophilic substitution or reduction of a ketone precursor. Reaction optimization (e.g., pH, solvent polarity) should follow experimental design principles, such as those used in chromatographic retention modeling . Stability of intermediates, particularly under acidic/basic conditions, must be monitored due to the strained azetidine ring.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- HPLC/MS : Use methanol-containing mobile phases (common in pharmaceutical analysis ) to assess purity.

- NMR : Compare cyclopropyl and azetidine proton environments to reference standards (e.g., 3-methylbenzaldehyde in pharmacopeial guidelines ).

- pKa determination : Predicted pKa values (e.g., 14.82 for analogous azetidinyl methanol derivatives ) can guide buffer selection for stability studies.

Q. What storage conditions are critical for maintaining compound stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C, as recommended for lab chemicals with reactive functional groups . Monitor for decomposition via periodic TLC or LC-MS, especially if the compound contains moisture-sensitive groups (e.g., methanesulfonyl analogs ).

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The cyclopropyl group’s strain and sp³ hybridization may hinder Pd-catalyzed coupling. Conduct comparative studies using Suzuki-Miyaura conditions (e.g., ligand-modified Pd nanoparticles ). Monitor steric effects via DFT calculations or X-ray crystallography. Contrast with non-cyclopropyl analogs to isolate electronic contributions.

Q. What strategies resolve contradictions in reported solubility or stability data across studies?

- Methodological Answer : Apply systematic contradiction analysis frameworks from social science research :

- Replicate experiments under controlled conditions (e.g., solvent purity, temperature).

- Meta-analysis : Compare data from diverse sources (e.g., pharmacopeial standards , industrial SDS ).

- Advanced characterization : Use variable-temperature NMR or DSC to detect polymorphic transitions or decomposition pathways.

Q. Can this compound serve as a chiral building block for bioactive molecules? What enantioselective synthesis methods are viable?

- Methodological Answer : The azetidine ring’s rigidity and cyclopropyl stereochemistry make it a promising chiral scaffold. Explore:

- Asymmetric catalysis : Use chiral ligands (e.g., tartrate derivatives ) during cyclopropane ring formation.

- Enzymatic resolution : Test lipase-catalyzed esterification of the methanol group, as done for benzhydrol derivatives .

- Biological activity screening : Follow protocols for pyrrole-based alcohols with antimicrobial potential .

Q. How does the compound’s conformational flexibility impact its interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Perform molecular dynamics simulations to map azetidine ring puckering and cyclopropyl orientation. Validate with SAR studies:

- Modify the methyl group on the azetidine (e.g., 3-methyl vs. 2-methyl analogs ).

- Test inhibition of targets like PI 3-Kα (referencing inhibitor design ).

- Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy changes.

Data Interpretation & Experimental Design

Q. What statistical approaches address variability in biological assay results involving this compound?

- Methodological Answer : Implement longitudinal factorial invariance testing :

- Multi-wave panel design : Measure activity at multiple time points (e.g., 1 week vs. 1 year ).

- Structural equation modeling (SEM) : Isolate confounding variables (e.g., solvent residuals ).

- Bootstrap sampling : Assess confidence intervals for dose-response curves .

Q. How can researchers optimize chromatographic separation of this compound from byproducts?

- Vary methanol content (10–50% v/v) and pH (3–8) in mobile phases.

- Use factorial design to model retention behavior.

- Compare with elution profiles of structurally related alcohols (e.g., benzothiophene derivatives ).

Contradiction Analysis & Theoretical Frameworks

Q. How do conflicting reports on the compound’s metabolic stability align with computational predictions?

- Methodological Answer : Cross-validate in vitro assays (e.g., microsomal stability ) with in silico ADMET models. Address discrepancies using:

- Resource conservation theory : Prioritize assays that minimize false positives (e.g., LC-MS/MS over UV detection ).

- CATS theory : Assess time-dependent degradation mechanisms (short-term vs. long-term stability ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.